molecular formula C13H19IN2O B8274908 N-(3-iodo-4-methoxyphenyl)-1-methylpiperidin-4-amine

N-(3-iodo-4-methoxyphenyl)-1-methylpiperidin-4-amine

Cat. No. B8274908
M. Wt: 346.21 g/mol
InChI Key: CAGFZFNFLKDLPA-UHFFFAOYSA-N
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Patent
US08912200B2

Procedure details

To a solution of 3-iodo-4-methoxyaniline (180 mg, 0723 mmol) in DCM (5 mL) 1-methyl-4-piperidone (0.116 mL, 106 mg, 0.940 mmol), TFA (0.290 mL, 429 mg, 3.760 mmol) and tetramethylammonium triacetoxyborohydride (285 mg, 1.084 mmol) were added in sequence. The reaction is completed in 30 min. The reaction mixture was diluted with DCM, washed with saturated solution of sodium hydrogen carbonate (3×5 mL), brine (3×5 mL), dried over sodium sulfate and the solvent was removed under vacuum. The solid crude so obtained was purified by flash chromatography (EtOAc/TEA 99/1) to afford a beige solid that was crystallized from diethylether to afford the title compound as a whitish solid (197 mg, 79%).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].[C:11](O)([C:13](F)(F)F)=O.C(O[BH-](O[C:28](=O)[CH3:29])OC(=O)C)(=O)C.[CH3:31][N+:32](C)(C)[CH3:33]>C(Cl)Cl>[I:1][C:2]1[CH:3]=[C:4]([NH:5][CH:13]2[CH2:11][CH2:31][N:32]([CH3:33])[CH2:28][CH2:29]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
IC=1C=C(N)C=CC1OC
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
285 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.C[N+](C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated solution of sodium hydrogen carbonate (3×5 mL), brine (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The solid crude so obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (EtOAc/TEA 99/1)
CUSTOM
Type
CUSTOM
Details
to afford a beige solid
CUSTOM
Type
CUSTOM
Details
that was crystallized from diethylether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=C(C=CC1OC)NC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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